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Introduction
In the era of high-throughput sequencing, phylogenomic analyses routinely involve hundreds or

even thousands of genes across many taxa.[1][2][3][4] A common and powerful approach in

phylogenomics is the concatenation of multiple sequence alignments into a single supermatrix,

which can then be used to infer evolutionary relationships.[5] AMAS (Alignment, Manipulation,

and Assessment of Sequences) is a computationally efficient, stand-alone command-line utility

and Python package designed to handle the manipulation of large phylogenomic datasets.[1][2]

[3][4] Developed by Marek Borowiec, AMAS is particularly well-suited for concatenating

thousands of single-locus alignments into a supermatrix for subsequent phylogenetic analysis.

[1][2][4][6] Its speed and versatility make it a valuable tool for researchers in evolutionary

biology, genomics, and drug development who need to analyze large-scale sequence data.[1]

[4]

AMAS offers several advantages for concatenating large phylogenomic datasets:

Speed and Efficiency: AMAS is significantly faster at concatenation than other popular tools

like FASconCAT-G and Phyutility.[1][7] It can handle thousands of loci for hundreds of taxa in

seconds to minutes.[1][7]
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Versatility: It supports various common alignment formats, including FASTA, PHYLIP

(sequential and interleaved), and NEXUS (sequential and interleaved).[1][8][9]

Ease of Use: AMAS is a command-line tool that can be easily integrated into bioinformatics

pipelines.[1][8]

Partition Generation: Alongside the concatenated alignment, AMAS automatically generates

a partitions file, which is crucial for downstream partitioned phylogenetic analyses.[8][9][10]

Cross-Platform Compatibility: As a Python 3 program with no external dependencies, AMAS
is compatible with various operating systems.[1][2][4]

Experimental Protocols: Concatenating Alignments
with AMAS
This protocol outlines the steps for concatenating multiple sequence alignments using the

AMAS command-line tool.

Prerequisites:
Python 3 must be installed on your system.[10]

Download the AMAS package from its GitHub repository: --INVALID-LINK--[1][2][4][8]

Step 1: Prepare Your Input Alignments
Ensure that each of your single-locus alignments is in a separate file.

The sequence identifiers (names of taxa) must be identical across all alignment files for the

concatenation to work correctly.[10]

Supported formats are FASTA, PHYLIP, and NEXUS.[1][8][9]

Step 2: Open the Command-Line Interface
Navigate to the directory containing your alignment files using the cd command in your terminal

or command prompt.
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Step 3: Execute the AMAS Concatenation Command
The basic command for concatenating alignments with AMAS is as follows:

Command Breakdown:

python3 /path/to/AMAS.py: This specifies the path to the AMAS script.

concat: This is the AMAS command for concatenation.[8]

-i file1.fas file2.fas ...: The -i flag indicates the input files.[8][10] You can list multiple files

separated by spaces or use a wildcard (e.g., *.fas) to include all files with a specific

extension in the current directory.[7]

-f fasta: The -f flag specifies the format of the input alignment files (e.g., fasta, phylip, nexus).

[8][10]

-d dna: The -d flag specifies the data type, either dna for nucleotide sequences or aa for

amino acid sequences.[7][8][10]

Step 4: Specify Output Files (Optional)
By default, AMAS will generate two output files: concatenated.out (the concatenated alignment

in FASTA format) and partitions.txt (the partition file).[8][10] You can specify custom names for

these files using the -t and -p flags, respectively.[8]

Step 5: Review the Output
After the command has finished executing, you will find the concatenated alignment file and the

partition file in your working directory. The partition file will contain the coordinates of each

locus within the concatenated supermatrix, which is essential for partitioned phylogenetic

analysis in programs like RAxML or IQ-TREE.[10]

Data Presentation: Performance Comparison
AMAS demonstrates superior performance in concatenation speed compared to other

commonly used tools. The following table summarizes the concatenation times for a dataset of

5,214 amino acid loci from Johnson et al. (2013), as reported in the original AMAS publication.
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Tool Concatenation Time (seconds)

AMAS < 2

FASconCAT-G > 36

Phyutility > 3 hours (for a larger dataset)

Data sourced from Borowiec, M.L. (2016). AMAS: a fast tool for alignment manipulation and

computing of summary statistics. PeerJ 4:e1660.[1]

Workflow for Concatenating Phylogenomic Datasets
using AMAS
The following diagram illustrates the logical workflow for concatenating multiple sequence

alignments into a supermatrix for phylogenetic analysis using AMAS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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